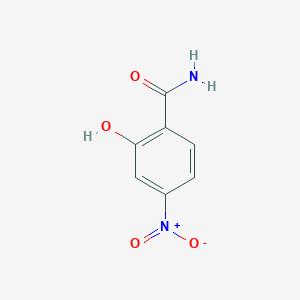

2-Hydroxy-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(9(12)13)3-6(5)10/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTKDMZMTVPRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738442 | |

| Record name | 2-Hydroxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-77-8 | |

| Record name | 2-Hydroxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Hydroxy-4-nitrobenzamide, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering insights grounded in established scientific principles.

Core Molecular Attributes

2-Hydroxy-4-nitrobenzamide is a substituted aromatic amide. The strategic placement of the hydroxyl, nitro, and amide functional groups on the benzene ring imparts specific chemical characteristics that make it a valuable scaffold in synthetic chemistry.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 2912-77-8 | [1] |

| Molecular Formula | C₇H₆N₂O₄ | - |

| Molecular Weight | 182.13 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)[O-])O | - |

| InChI Key | FECMDSYYFNKSJZ-UHFFFAOYSA-N | - |

Note: The molecular weight is calculated based on the molecular formula. Experimental values may vary slightly.

Synthesis of 2-Hydroxy-4-nitrobenzamide: A Plausible Pathway

While specific, detailed protocols for the synthesis of 2-Hydroxy-4-nitrobenzamide are not abundantly available in core chemical literature, a highly plausible and efficient route involves the amidation of its corresponding carboxylic acid, 2-hydroxy-4-nitrobenzoic acid. This approach is a standard and widely practiced transformation in organic synthesis.

The conceptual workflow for this synthesis is outlined below:

Caption: Plausible synthetic workflow for 2-Hydroxy-4-nitrobenzamide.

Experimental Protocol (Conceptual)

This protocol is based on general methodologies for similar chemical transformations and should be optimized for specific laboratory conditions.

Materials:

-

2-Hydroxy-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous ammonia (NH₄OH) or ammonia gas

-

Ice bath

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 2-hydroxy-4-nitrobenzoic acid (1.0 equivalent) in an anhydrous inert solvent (e.g., DCM), slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the conversion by a suitable method (e.g., Thin Layer Chromatography).

-

Remove the solvent and excess activating agent under reduced pressure to obtain the crude acyl chloride intermediate.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous solvent.

-

Slowly add this solution to a cooled (0 °C) excess of aqueous ammonia or bubble ammonia gas through the solution.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-Hydroxy-4-nitrobenzamide.

-

Potential Applications in Drug Discovery and Research

While direct biological studies on 2-Hydroxy-4-nitrobenzamide are limited in publicly accessible literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers. The broader classes of nitrobenzamides and hydroxybenzamides have been explored for various therapeutic applications.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history in antimicrobial drug discovery. The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the pathogen. Furthermore, some novel nitrobenzamide derivatives have shown considerable in vitro antitubercular activity.[2]

-

Anticancer Research: The nitrobenzamide scaffold is being investigated for the development of hypoxia-activated prodrugs (HAPs).[3] Tumors often have hypoxic (low oxygen) regions, and the nitro group can be selectively reduced in this environment to release a cytotoxic agent, offering a targeted approach to cancer therapy.[3]

-

Enzyme Inhibition: The benzamide functional group is a common feature in many enzyme inhibitors. The specific substitution pattern of 2-Hydroxy-4-nitrobenzamide could be exploited to design inhibitors for various enzymatic targets.

-

Precursor for Chemical Synthesis: This compound serves as a valuable intermediate for the synthesis of more complex molecules. For instance, 2-hydroxy-4-nitrobenzoic acid, a closely related compound, is a vital pharmaceutical intermediate for synthesizing anti-inflammatory and analgesic drugs.[4] A recent study highlighted the use of a derivative, N-(2,6-Dioxo-3-piperidyl)-2-hydroxy-4-nitrobenzamide, in the discovery of novel binders for the Cereblon (CRBN) E3 ligase, which is a key target in the development of proteolysis-targeting chimeras (PROTACs).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

2-Hydroxy-4-nitrobenzamide is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical methods, and its structural features suggest promising avenues for exploration in antimicrobial, anticancer, and enzyme inhibition research. As with any chemical reagent, adherence to strict safety protocols is essential. This guide provides a foundational understanding for researchers looking to explore the utility of this versatile molecule.

References

To be populated with URLs from the search results once the final content is generated.

Sources

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for producing 2-Hydroxy-4-nitrobenzamide, a key intermediate in medicinal chemistry and pharmaceutical development. We delve into four distinct, field-proven strategies, each originating from a different commercially available starting material. This document is structured to provide researchers, chemists, and drug development professionals with not only step-by-step experimental protocols but also the underlying chemical principles and strategic considerations for each pathway. We will explore the direct amidation of 2-hydroxy-4-nitrobenzoic acid, the electrophilic nitration of salicylamide, the diazotization-amidation sequence starting from 2-amino-4-nitrobenzoic acid, and a nucleophilic aromatic substitution approach from 2-chloro-4-nitrobenzamide. Each section includes a critical analysis of the methodology, quantitative data, and process workflows to empower scientists in making informed decisions for process optimization and scale-up.

Introduction: The Significance of 2-Hydroxy-4-nitrobenzamide

2-Hydroxy-4-nitrobenzamide is a bespoke chemical entity whose structural motifs—a phenolic hydroxyl group, a nitro group, and a primary amide—make it a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a multitude of subsequent chemical transformations. Notably, its precursor, 2-hydroxy-4-nitrobenzoic acid, is recognized as a vital building block in the synthesis of anti-inflammatory and analgesic drugs.[1] The amide derivative retains this potential, serving as a critical intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs. The electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capabilities of the hydroxyl and amide functions, imparts specific electronic and steric properties that are often sought in the design of targeted therapeutics.

This guide aims to consolidate the synthetic knowledge surrounding this valuable compound, presenting a logical and critical evaluation of the most effective starting materials and reaction pathways.

Synthetic Strategy I: Direct Amidation of 2-Hydroxy-4-nitrobenzoic Acid

This represents the most convergent and direct approach to the target molecule. The core transformation is the formation of an amide bond from the carboxylic acid precursor. This method is predicated on the availability of high-purity 2-hydroxy-4-nitrobenzoic acid.

Causality and Mechanistic Insight

Direct amidation of a carboxylic acid with ammonia is thermodynamically unfavorable under ambient conditions, as it results in a stable ammonium carboxylate salt. To drive the reaction towards amide formation, the carboxylic acid must first be "activated." Two primary methods are employed:

-

Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2-hydroxy-4-nitrobenzoyl chloride. The phenolic hydroxyl group may require protection (e.g., as an acetate or methoxy ether) to prevent side reactions, although the electron-withdrawing nitro group can reduce its nucleophilicity. The subsequent reaction of the acyl chloride with ammonia is rapid and irreversible.

-

Use of Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by ammonia. This method avoids the harsh conditions of acyl chloride formation.[2]

A patented industrial method for a structurally similar compound, 4-nitrobenzoic acid, utilizes a catalytic system of boric acid and polyethylene glycol (PEG) to facilitate direct condensation with ammonia at elevated temperatures, achieving high yields.[3] This suggests a potential pathway for a more direct, one-pot amidation.

Experimental Protocol (Acyl Chloride Method)

Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoyl Chloride

-

Suspend 2-hydroxy-4-nitrobenzoic acid (1.0 eq) in an anhydrous, inert solvent such as toluene containing a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

-

Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring the cessation of HCl and SO₂ gas evolution.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-hydroxy-4-nitrobenzoyl chloride, which can be used directly in the next step.

Step 2: Amidation

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of 2-Hydroxy-4-nitrobenzamide will form.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Filter the solid product, wash with cold water and a small amount of cold solvent to remove impurities.

-

Dry the product under vacuum to obtain pure 2-Hydroxy-4-nitrobenzamide.

Workflow and Logic Diagram

Caption: Workflow for the synthesis via the acyl chloride intermediate.

Evaluation

| Parameter | Assessment |

| Yield | High (typically >85% over two steps) |

| Purity | Generally high, requires simple filtration and washing. |

| Scalability | Excellent; common industrial process. |

| Safety | Requires careful handling of thionyl chloride and ammonia. |

| Cost-Effectiveness | Dependent on the cost of the starting acid; reagents are inexpensive. |

Synthetic Strategy II: Electrophilic Nitration of Salicylamide

This pathway begins with the readily available and inexpensive starting material, salicylamide (2-hydroxybenzamide).[4] The core transformation is an electrophilic aromatic substitution (EAS) reaction to introduce a nitro group onto the benzene ring.

Causality and Mechanistic Insight

The regiochemical outcome of the nitration is dictated by the directing effects of the two substituents already on the ring: the hydroxyl (-OH) group and the amide (-CONH₂) group.

-

-OH group: A powerful activating, ortho, para-directing group.

-

-CONH₂ group: A deactivating, meta-directing group.

The strongly activating hydroxyl group will dominate the directing effect. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions ortho and para to the hydroxyl group. The positions ortho to the -OH are C3 and C5 (also meta to the amide), and the position para is C4. This leads to a mixture of 3-nitro, 5-nitro, and the desired 4-nitro isomers.

The key to a successful protocol is maximizing the yield of the 4-nitro isomer while minimizing the formation of others. Reaction conditions, such as temperature and the choice of nitrating agent, can influence the isomer ratio. A standard nitrating mixture is composed of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion in situ.[5] Controlling the temperature at a low level (e.g., 0 to -10°C) is crucial to prevent over-nitration and decomposition.[6]

Experimental Protocol

-

In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to 0°C in an ice-salt bath.

-

Slowly add salicylamide (1.0 eq) in portions, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

-

Cool the resulting solution to between -5°C and 0°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled to 0°C.

-

Add the cold nitrating mixture dropwise to the salicylamide solution over 1-2 hours, maintaining the reaction temperature below 0°C.

-

After the addition is complete, stir the mixture at 0°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, a mixture of nitro-isomers, is collected by filtration and washed with copious amounts of cold water until the washings are neutral.

-

Purification to isolate the 4-nitro isomer is typically achieved by fractional crystallization or column chromatography.

Workflow and Logic Diagram

Caption: Workflow for the synthesis via nitration of salicylamide.

Evaluation

| Parameter | Assessment |

| Yield | Moderate to low for the desired isomer due to mixture formation. |

| Purity | Requires extensive purification, which can be challenging and costly. |

| Scalability | Challenging due to purification requirements and exothermic nature. |

| Safety | Nitration reactions are highly exothermic and require strict temperature control. |

| Cost-Effectiveness | Starting material is very cheap, but purification costs can be high. |

Synthetic Strategy III: Diazotization of 2-Amino-4-nitrobenzoic Acid

This multi-step pathway leverages a classic transformation in aromatic chemistry: the conversion of an aniline to a phenol via a diazonium salt intermediate. This route produces the key intermediate, 2-hydroxy-4-nitrobenzoic acid, which is then amidated.

Causality and Mechanistic Insight

The synthesis proceeds in two main stages:

-

Diazotization and Hydrolysis: The primary aromatic amine of 2-amino-4-nitrobenzoic acid is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt (-N₂⁺).[7] This intermediate is highly unstable and, upon warming or boiling in aqueous acid, readily eliminates nitrogen gas (N₂), a superb leaving group. A water molecule then attacks the resulting aryl cation, leading to the formation of the corresponding phenol (the hydroxyl group). A US patent highlights an improved method where the diazotization is performed in concentrated sulfuric acid to achieve better yields and purity compared to older methods.[8]

-

Amidation: The resulting 2-hydroxy-4-nitrobenzoic acid is then converted to the target amide using the methods described in Strategy I.

This route is often favored when the starting amine is more accessible or economical than the corresponding phenol.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoic Acid [8]

-

In a suitable reaction vessel, cool concentrated sulfuric acid to below 10°C.

-

Slowly add 2-amino-4-nitrobenzoic acid (1.0 eq) while maintaining the low temperature. Stir until a clear solution is obtained.

-

Cool the solution to 0-5°C.

-

Add solid sodium nitrite (NaNO₂, 1.1 eq) in small portions over 1-2 hours, ensuring the temperature does not rise above 5°C. Stir for an additional hour at this temperature to complete the diazotization.

-

In a separate flask, bring a dilute solution of sulfuric acid in water to a boil.

-

Slowly and carefully add the diazonium salt solution to the boiling dilute acid. Vigorous evolution of nitrogen gas will occur.

-

Continue boiling for 1-2 hours after the addition is complete.

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-hydroxy-4-nitrobenzoic acid.

Step 2: Amidation of 2-Hydroxy-4-nitrobenzoic Acid

-

Follow the protocol detailed in Section 2.2.

Workflow and Logic Diagram

Caption: Workflow for the SNAr synthesis pathway.

Evaluation

| Parameter | Assessment |

| Yield | Generally good for both steps. |

| Purity | The final product can be purified effectively by precipitation/crystallization. |

| Scalability | Good; SNAr reactions are common in industrial synthesis. |

| Safety | Requires handling of caustic bases at elevated temperatures. |

| Cost-Effectiveness | Depends on the relative cost of 2-chloro-4-nitrobenzoic acid. |

Comparative Summary and Conclusion

The optimal synthetic route to 2-Hydroxy-4-nitrobenzamide is contingent upon several factors including the cost and availability of starting materials, required scale, purity specifications, and available equipment.

| Synthetic Strategy | Starting Material | Key Transformation(s) | Primary Advantages | Primary Disadvantages |

| I. Direct Amidation | 2-Hydroxy-4-nitrobenzoic acid | Amidation | High yield, high purity, direct | Relies on availability of the precursor acid |

| II. Nitration | Salicylamide | Electrophilic Nitration | Inexpensive starting material | Forms isomeric mixtures, difficult purification |

| III. Diazotization | 2-Amino-4-nitrobenzoic acid | Diazotization, Hydrolysis, Amidation | Good yield, high purity intermediate | Multi-step, handling of unstable diazonium salts |

| IV. SNAr | 2-Chloro-4-nitrobenzoic acid | Amidation, SNAr | Good yield, scalable | Multi-step, requires heating with strong base |

For laboratory-scale synthesis where high purity is paramount, Strategy I (Direct Amidation) is often preferred if the starting acid is readily available. For larger-scale industrial production, Strategy III (Diazotization) and Strategy IV (SNAr) present robust and economically viable alternatives, depending on the relative costs of the respective halogenated or aminated precursors. Strategy II (Nitration of Salicylamide) is the least favorable due to significant challenges in controlling regioselectivity and product purification.

This guide provides the foundational knowledge and practical protocols for scientists to pursue the synthesis of 2-Hydroxy-4-nitrobenzamide, a compound of considerable interest to the pharmaceutical industry.

References

- Bernstein, J. (1951). U.S. Patent No. 2,559,517. Washington, DC: U.S.

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Coll. Vol. 1, p.391 (1941); Vol. 2, p.74 (1922). [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

-

PubChem. (n.d.). Salicylamide. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

-

Sciencemadness Wiki. (2015, October 10). Nitrating mixture. [Link]

-

Quora. (2018, July 5). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?[Link]

-

Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Coll. Vol. 2, p.449 (1943); Vol. 18, p.61 (1938). [Link]

- Zlotsky, S. S., et al. (1998). Method for production of 4-nitrobenzamide.

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-硝基水杨酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 4. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Potential biological activities of substituted benzamides

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Benzamides

Authored by a Senior Application Scientist

Foreword: The Benzamide Scaffold - A Cornerstone of Modern Medicinal Chemistry

The benzamide functional group, a deceptively simple amide linkage to a benzene ring, represents a privileged scaffold in the landscape of therapeutic drug design. Its remarkable versatility, allowing for precise, multi-positional substitutions, has given rise to a vast and diverse class of molecules with a wide spectrum of biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the multifaceted pharmacological potential of substituted benzamides. We will move beyond a mere cataloging of effects to explore the underlying mechanisms of action, the intricate structure-activity relationships (SAR), and the practical experimental methodologies that drive the discovery of novel benzamide-based therapeutics. Our exploration will be grounded in authoritative evidence, providing a robust framework for understanding and advancing this critical area of medicinal chemistry.

Chapter 1: Modulation of the Central Nervous System - The Dopaminergic and Serotonergic Landscape

Substituted benzamides first rose to prominence for their profound effects on the central nervous system (CNS), primarily through their interaction with dopamine and serotonin receptors. This class of drugs has become indispensable in the management of various psychiatric and neurological disorders.

Antipsychotic and Antidepressant Duality: A Tale of Dose and Receptor Selectivity

A fascinating characteristic of many substituted benzamides, such as amisulpride and sulpiride, is their dose-dependent dual action as both antipsychotics and antidepressants.[1][2][3][4] This duality is rooted in their selective modulation of the dopaminergic system, particularly D2 and D3 receptors in the mesolimbic pathway.[1][3][4]

-

At low doses (e.g., 50 mg of amisulpride), these agents preferentially block presynaptic D2/D3 autoreceptors.[3][4][5] These autoreceptors normally provide a negative feedback signal, inhibiting dopamine release. By blocking them, the benzamides effectively "cut the brakes" on dopamine neurons, leading to increased dopamine release in the synaptic cleft.[3] This dopaminergic enhancement is thought to alleviate the hypoactive dopaminergic state associated with dysthymia and the negative symptoms of schizophrenia.[1][3][5]

-

At higher doses (e.g., 400-1,200 mg of amisulpride), the drug concentration is sufficient to overcome this presynaptic preference and competitively block postsynaptic D2/D3 receptors.[3][5] This action dampens the hyperactive dopaminergic signaling associated with the positive symptoms of schizophrenia.[3]

Interestingly, the pharmacology of benzamides is further nuanced by stereochemistry. For amisulpride, the S-enantiomer exhibits a nearly 40-fold higher affinity for D2/D3 receptors, mediating the antipsychotic effect. In contrast, the R-enantiomer preferentially binds to the 5-HT7 serotonin receptor, which may contribute to its antidepressant effects.[5][6] This highlights how racemic drugs can exhibit polypharmacy, with each enantiomer having a distinct target profile.[5][6]

Visualizing the Mechanism: Dopamine Receptor Modulation

The following diagram illustrates the dose-dependent mechanism of action of substituted benzamides on dopaminergic neurons.

Caption: Dose-dependent dual action of substituted benzamides.

Antiemetic and Gastroprokinetic Effects: Targeting the Gut-Brain Axis

Substituted benzamides like metoclopramide and trimethobenzamide are widely used as antiemetic and prokinetic agents.[7][8][9][10] Their mechanism of action is centered on the chemoreceptor trigger zone (CTZ) in the brain's area postrema and on serotonin receptors within the gastrointestinal tract.[11]

-

Dopamine D2 Receptor Antagonism: The primary antiemetic effect stems from the blockade of D2 receptors in the CTZ.[7][11][12] The CTZ detects emetic substances in the blood and relays signals to the vomiting center in the medulla. By inhibiting dopaminergic signaling in this area, benzamides effectively suppress nausea and vomiting.[11]

-

Serotonin 5-HT3 and 5-HT4 Receptor Modulation: The gastroprokinetic effects are largely mediated by interactions with serotonin receptors.[13][14] Metoclopramide, for instance, is an antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors.[8] 5-HT4 receptor agonism enhances the release of acetylcholine in the enteric nervous system, which stimulates esophageal, gastric, and small intestinal motility, thereby accelerating gastric emptying.[10][13][14]

Chapter 2: The Expanding Frontier - Benzamides in Oncology

Recently, the benzamide scaffold has gained significant attention in oncology, primarily as a potent inhibitor of histone deacetylases (HDACs).[15][16]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[15] Dysregulation of HDAC activity is a common feature in many cancers.[15] Benzamide derivatives, such as Entinostat (MS-275), have emerged as a major class of HDAC inhibitors.[17][18]

The mechanism involves the benzamide moiety acting as a zinc-binding group, chelating the Zn²⁺ ion within the active site of the HDAC enzyme.[16][19] This interaction blocks the enzyme's catalytic activity, leading to hyperacetylation of histones and other proteins. The downstream consequences are manifold and therapeutically beneficial:

-

Reactivation of Tumor Suppressor Genes: Increased acetylation opens up the chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.

-

Induction of Apoptosis: HDAC inhibitors can induce programmed cell death in cancer cells.[16]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells.[16]

-

Inhibition of Angiogenesis: They can prevent the formation of new blood vessels that tumors need to grow.[16]

The structure-activity relationship is critical, with substitutions on the benzamide ring influencing both the potency and the isoform selectivity of the inhibitor.[19][20]

Other Anticancer Mechanisms

Beyond HDAC inhibition, certain N-substituted benzamides have been shown to induce apoptosis and inhibit the NF-κB signaling pathway, which is a key mediator of inflammation and cell survival.[21] For example, declopramide induces rapid apoptosis, while its acetylated variant is a potent inhibitor of NF-κB activation, suggesting that these mechanisms can be separated and fine-tuned through chemical modification.[21] Other benzamide derivatives have been developed as inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[22]

Quantitative Data: In Vitro Anticancer Activity of Benzamide HDAC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzamide-based HDAC inhibitors against various cancer cell lines, demonstrating their cytotoxic potential.

| Compound | Primary Mechanism | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | Reference |

| Entinostat (MS-275) | HDAC Inhibitor | 0.46 | 5.41 | 0.2 | 1.8 | [17] |

| Tucidinostat | HDAC Inhibitor | ~2.5 | ~2.9 | ~1.5 | ~3.0 | [17] |

| Mocetinostat | HDAC Inhibitor | 1.3 | 0.8 | 0.1 | 2.5 | [17] |

Chapter 3: Combating Infectious Diseases - The Antimicrobial Potential of Benzamides

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted benzamides have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[23][24][25]

Mechanism of Antimicrobial Action

The antimicrobial efficacy of N-benzamide derivatives often stems from their ability to disrupt essential cellular processes in pathogens. A key target that has been identified is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[23] FtsZ is a prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which constricts to divide the cell. By binding to FtsZ, certain benzamide derivatives inhibit its polymerization, disrupt Z-ring formation, and ultimately block cell division, leading to bacterial death.[23]

Quantitative Data: Antibacterial Spectrum of Benzamide Derivatives

The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.[25] The table below presents data for selected N-benzamide derivatives against common bacterial strains.

| Compound | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 5a | Bacillus subtilis | Positive | 6.25 | 25 | [24][25] |

| Escherichia coli | Negative | 3.12 | 31 | [24][25] | |

| Compound 6b | Bacillus subtilis | Positive | 6.25 | 24 | [24][25] |

| Escherichia coli | Negative | 3.12 | - | [24][25] | |

| Compound 6c | Bacillus subtilis | Positive | 6.25 | 24 | [24][25] |

| Escherichia coli | Negative | 3.12 | - | [24][25] |

Chapter 4: Broadening the Scope - Enzyme Inhibition and Other Activities

The therapeutic utility of the benzamide scaffold extends to the inhibition of various other enzymes implicated in a range of diseases.

-

Acetylcholinesterase (AChE) Inhibitors: Certain benzamide derivatives show inhibitory activity against AChE, the enzyme that degrades the neurotransmitter acetylcholine.[19][26][27] This makes them potential candidates for the symptomatic treatment of Alzheimer's disease.[19] Structure-activity studies have revealed that the position of substituents on the benzamide core significantly influences inhibitory activity and selectivity.[26]

-

Carbonic Anhydrase (CA) Inhibitors: Benzamides bearing sulfonamide moieties have been reported as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) at nanomolar concentrations, suggesting potential applications in conditions like glaucoma.[27]

-

Glycogen Phosphorylase (GP) Inhibitors: Novel benzamide derivatives have been identified as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism, indicating a potential therapeutic avenue for diabetes.[28]

-

Anti-inflammatory Agents: Some substituted benzamides related to the non-steroidal anti-inflammatory drug (NSAID) Parsalmide have been shown to inhibit cyclooxygenase (COX) enzymes, exhibiting anti-inflammatory effects with good gastric tolerability.[29]

Chapter 5: Experimental Protocols and Methodologies

The discovery and validation of biologically active benzamides rely on a suite of robust experimental protocols. This section provides an overview of key methodologies.

Synthesis of Substituted Benzamides

A common and versatile method for synthesizing substituted benzamides is through the coupling of a carboxylic acid derivative with an amine.

Protocol: Amide Coupling using a Coupling Reagent (e.g., EDC)

This protocol describes a standard procedure for forming the amide bond directly from a carboxylic acid and an amine.

-

Dissolution: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF). An activating agent like HOBt (Hydroxybenzotriazole) (1.1-1.5 eq) is often included.

-

Activation: Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture. If the amine is a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-2.0 eq) to liberate the free amine.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine. This removes unreacted starting materials and water-soluble byproducts.[30]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude benzamide product via column chromatography on silica gel or by recrystallization to yield the final compound.

Workflow for Benzamide Synthesis and Screening

Caption: General workflow for benzamide synthesis and evaluation.

In Vitro Biological Assays

-

Anticancer Activity (Cytotoxicity): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[18]

-

Antimicrobial Activity: The antimicrobial efficacy is commonly evaluated using two main methods:

-

Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.

-

Disk Diffusion (Kirby-Bauer test): To measure the diameter of the zone of inhibition, an area around a disk impregnated with the compound where microbial growth is inhibited.[24]

-

-

Enzyme Inhibition Assays: These are specific to the target enzyme. For example, an AChE inhibition assay would measure the rate of acetylcholine breakdown in the presence and absence of the benzamide inhibitor. For HDACs, assays often use a fluorogenic substrate that releases a fluorescent molecule upon deacetylation.

Conclusion: A Privileged Scaffold with a Bright Future

The substituted benzamide core has proven to be an exceptionally fruitful scaffold in drug discovery, yielding therapies that impact millions of lives. Its journey from CNS-acting agents to promising candidates in oncology and infectious disease highlights its remarkable chemical and pharmacological plasticity. The ability to fine-tune biological activity through rational substitution, guided by an ever-deepening understanding of structure-activity relationships and mechanisms of action, ensures that the benzamide story is far from over. Future research will undoubtedly uncover new targets and therapeutic applications, further cementing the benzamide scaffold as a true pillar of medicinal chemistry.

References

- The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.

- In-Vitro Antimicrobial Activity of N-Benzamide Deriv

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- The substituted benzamides and their clinical potential on dysthymia and on the neg

- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.

- Effects of acute or chronic administration of substituted benzamides in experimental models of depression in r

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- A Comparative Analysis of the Antimicrobial Spectrum of Benzamide Deriv

- Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC - NIH.

- Application Notes and Protocols for the Synthesis of Substituted Benzamides. Benchchem.

- The Pharmacological and Clinical Roles of Antiemetics: A Narr

- A Comparative Analysis of Substituted Benzamides as Potent Anticancer Agents. Benchchem.

- Comparative Analysis of the Antimicrobial Potential of Benzamide Deriv

- The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Consensus on the use of substituted benzamides in psychiatric p

- Antiemetic Medications.

- Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site

- The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4)

- N-substituted benzamides inhibit NFκB activation and induce apoptosis by separ

- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.

- Prokinetic agents. PubMed.

- Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. PubMed.

- Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7.

- Benzamide derivatives reported as AChE and CAs inhibitors.

- Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. PMC - NIH.

- Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. Benchchem.

- Investigating Novel Benzamide Derivatives as Potential Enzyme Inhibitors. Benchchem.

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.

- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv

- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed.

- What is the mechanism of Trimethobenzamide?

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

- Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.

- Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed.

- Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed.

- Consensus on the Use of Substituted Benzamides in Psychiatric P

- Antacids, Gastrointestinal Prokinetics, and Proton Pump Inhibitors. Anesthesia Key.

- Structures of benzamide drugs (only the racemic form of each drug is shown). ResearchGate. 4_HT3 receptors antagonist. PMC - PubMed Central.

- Recent advances in the pharmacology of gastrointestinal prokinetics. PubMed.

- [Substituted Benzamides]. PubMed.

- The antiemetic drug trimethobenzamide prevents hypophagia due to acetyl salicylate, but not to 5-HT1B or 5-HT1C agonists. PubMed.

Sources

- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Prokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]

- 12. The broad-spectrum anti-emetic activity of AS-8112, a novel dopamine D2, D3 and 5-HT3 receptors antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in the pharmacology of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. nanobioletters.com [nanobioletters.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Pharmacophore of 2-Hydroxy and Nitro-Substituted Benzamides

Abstract

Benzamides represent a privileged scaffold in medicinal chemistry, forming the core of a multitude of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the pharmacophoric features of two critical subclasses: 2-hydroxybenzamides (salicylamides) and nitro-substituted benzamides. We will dissect the structure-activity relationships (SAR) that govern their efficacy, elucidate their primary mechanisms of action, and detail the experimental and computational workflows essential for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these scaffolds for novel therapeutic design. We will move beyond a simple recitation of facts to explain the causal relationships behind experimental choices and protocol design, ensuring a robust and validated understanding of the subject matter.

The Benzamide Scaffold: A Foundation of Therapeutic Diversity

The benzamide moiety, consisting of a benzene ring attached to an amide functional group, is a cornerstone of modern drug design. Its chemical stability, synthetic tractability, and ability to engage in key molecular interactions—such as hydrogen bonding via the amide N-H and C=O groups and aromatic interactions via the phenyl ring—make it an ideal starting point for developing potent and selective ligands.[1] Derivatives of this core structure have been successfully developed as antipsychotics, antiemetics, antimicrobials, and anticancer agents.[2][3] This guide focuses on two specific substitutions on the benzoyl ring, the 2-hydroxy and the nitro group, which impart distinct and powerful pharmacophoric properties.

The Pharmacophore of 2-Hydroxybenzamides (Salicylamides)

The defining feature of this class is the hydroxyl group positioned ortho to the amide linkage. This seemingly simple addition dramatically influences the molecule's conformation and binding capabilities, creating a potent pharmacophore. The 2-hydroxy group is crucial for the biological activity of many of these compounds, often acting as a key hydrogen bond donor.[4]

Key Pharmacophoric Features and Structure-Activity Relationships (SAR)

The activity of 2-hydroxybenzamides is profoundly dictated by the interplay of three molecular regions: the salicylic acid ring (Ring A), the amide linker, and the N-substituent (Ring B or other moieties).[4]

-

The 2-Hydroxy Group: This group is frequently essential for activity. It can form a strong intramolecular hydrogen bond with the amide carbonyl oxygen, which planarizes the molecule and pre-organizes it for receptor binding.[5][6] Externally, it serves as a critical hydrogen bond donor, interacting with key residues in a target's active site.[4] In enzyme inhibition, such as with Histone Deacetylases (HDACs), the 2-hydroxybenzamide scaffold can act as a zinc-binding group (ZBG), coordinating with the catalytic Zn²⁺ ion in the enzyme's active site.[2][7]

-

The Amide Linker: A free N-H group in the amide linker is often considered important for high activity, providing an additional hydrogen bond donor site.[4] The planarity enforced by the intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl is a key conformational constraint that influences binding affinity.[6]

-

Substitutions on the N-Phenyl Ring (Ring B): Modifications to the N-substituent have a significant impact on potency and selectivity. For example, in a series of N-benzoyl-2-hydroxybenzamides developed as antiprotozoal agents, electron-donating groups at the 4-position of the benzoyl ring (Ring B) were found to enhance activity against parasites like P. falciparum.[4][8]

Biological Targets and Mechanisms of Action

2-Hydroxybenzamides have been shown to interact with a wide array of biological targets, leading to diverse therapeutic applications.

-

Enzyme Inhibition: This is a primary mechanism for many 2-hydroxybenzamides. They are known inhibitors of enzymes such as Histone Deacetylases (HDACs) for cancer therapy, 12-Lipoxygenase (12-LOX) involved in inflammation, and bacterial FtsZ for antimicrobial applications.[2][9][10]

-

Antiprotozoal Activity: N-benzoyl-2-hydroxybenzamides have demonstrated potent activity against parasites like Toxoplasma gondii and Plasmodium falciparum.[8] Their mechanism involves the disruption of a unique secretory pathway in these parasites, which is essential for their motility, invasion, and survival.[4]

-

Dopamine Receptor Antagonism: Certain substituted benzamides function as antagonists at D2-like dopamine receptors, forming the basis for their use as antipsychotic and antiemetic drugs.[2][3]

The following diagram illustrates a generalized pharmacophore model for 2-hydroxybenzamide-based enzyme inhibitors.

Caption: Reductive Activation Pathway of Nitro-Aromatic Drugs.

Methodologies for Pharmacophore Elucidation

Defining the pharmacophore of a compound class requires a synergistic combination of computational modeling and experimental validation. This self-validating system ensures that theoretical models are grounded in empirical data.

Computational Workflow

Computational chemistry provides powerful tools for generating and refining pharmacophore hypotheses before committing to costly synthesis and testing. [11] Table 1: Key Computational Techniques for Pharmacophore Modeling

| Technique | Description | Application & Rationale |

| 3D-QSAR | Three-Dimensional Quantitative Structure-Activity Relationship. Correlates the 3D properties (steric, electrostatic fields) of molecules with their biological activity. | Builds a predictive model to guide the design of new analogs. It helps visualize favorable and unfavorable regions for substitution, providing a clear rationale for synthetic modifications. [1][7] |

| Ligand-Based Pharmacophore Modeling | Aligns a set of active molecules to identify common chemical features responsible for their activity. Used when the target structure is unknown. | Generates a 3D hypothesis of essential features (H-bond donors/acceptors, hydrophobic centers) that can be used to screen virtual libraries for new hits. [11][12] |

| Structure-Based Pharmacophore Modeling | Uses the 3D structure of the ligand-receptor complex (from X-ray crystallography or NMR) to define key interaction points. | Provides the most accurate pharmacophore model by directly observing the binding interactions. It is the gold standard for explaining the causality of binding affinity. [11] |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target receptor. | Validates if a designed molecule can fit into the active site and form the key interactions predicted by the pharmacophore model. Helps in prioritizing compounds for synthesis. [13] |

The following diagram outlines a typical workflow for a ligand-based pharmacophore modeling study.

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Experimental Validation Protocols

Computational hypotheses are meaningless without experimental validation. The following protocols are foundational for characterizing substituted benzamides.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme. This protocol is a self-validating system as it includes positive and negative controls to ensure the assay is performing correctly.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.4), a stock solution of the enzyme (e.g., human 12-LOX), the substrate (e.g., arachidonic acid), and the test compound in DMSO. [9] 2. Assay Plate Setup: In a 96-well plate, add the assay buffer. Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM). Include wells for a "no-inhibitor" control (DMSO vehicle) and a "positive control" (a known 12-LOX inhibitor).

-

Enzyme Addition: Add the 12-LOX enzyme solution to all wells except for a "no-enzyme" blank. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for inhibitors that may have a slow on-rate.

-

Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the reaction.

-

Detection: Monitor the formation of the product (e.g., 12-HETE) over time using a spectrophotometric plate reader at a specific wavelength. The rate of product formation is proportional to enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no-inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Objective: To assess the effect of a compound on the viability and proliferation of cancer or microbial cells. This determines if the compound's activity is due to specific inhibition or general toxicity.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight. [14] 2. Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. [14] 5. Measurement: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (for anticancer agents) or MIC (minimum inhibitory concentration, for antimicrobials) value.

-

Conclusion and Future Directions

The 2-hydroxy and nitro-substituted benzamides are rich pharmacophoric scaffolds whose therapeutic potential is driven by distinct chemical principles. The 2-hydroxy group excels at creating conformationally constrained structures that can precisely interact with enzyme active sites through hydrogen bonding and metal chelation. Conversely, the nitro group acts as a powerful electronic modulator and a substrate for reductive bioactivation, making it ideal for targeting microbial pathogens and hypoxic tumors.

A thorough understanding of these pharmacophores, achieved through an integrated approach of computational modeling and rigorous experimental validation, is paramount for the rational design of next-generation therapeutics. Future research should focus on refining selectivity, improving pharmacokinetic properties, and exploring novel combinations of these pharmacophoric elements to address complex diseases and overcome drug resistance.

References

- BenchChem. (2025). Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide.

- Yardley, V., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry.

- BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.

- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.

- ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.

- BenchChem. (2025). Potential Biological Activity of 2-Hydroxy-3-iodobenzamide: A Technical Guide.

- Pani, L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- BenchChem. (n.d.). 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

- Holshouser, M. H., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry.

- Papke, R. L., et al. (2014). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Bioorganic & Medicinal Chemistry.

- ResearchGate. (2025).

- BenchChem. (2025). Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)

- Grygier, A., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

- Wang, S., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- Antonini, G., et al. (2019). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. Journal of Enzyme Inhibition and Medicinal Chemistry.

- PubMed. (n.d.).

- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Asif, M. (2012). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Medicinal Chemistry Research.

- Patsnap. (2025). What are the different types of pharmacophore?.

- Raza, A. R., et al. (2010). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E.

- Schaper, K. J., et al. (2013). 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Acta Crystallographica Section E.

- Park, S., et al. (2017).

Sources

- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-N-(2-hydroxyethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What are the different types of pharmacophore? [synapse.patsnap.com]

- 12. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Synthesis and Initial Screening of 2-Hydroxy-4-nitrobenzamide Derivatives: A Scaffold for Early-Phase Drug Discovery

Abstract

The salicylanilide scaffold, exemplified by the FDA-approved drug Niclosamide, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This technical guide focuses on a key starting block for this class: 2-Hydroxy-4-nitrobenzamide. We present a comprehensive framework for the design, synthesis, and initial biological screening of a focused library of its derivatives. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind the experimental design, from the selection of building blocks to the architecture of a screening cascade. Our objective is to furnish a self-validating methodology for identifying novel "hit" compounds for further optimization in drug discovery programs.

Introduction: The Rationale for the 2-Hydroxy-4-nitrobenzamide Scaffold

The journey of a drug from concept to clinic often begins with the identification of a promising chemical scaffold. The 2-hydroxybenzamide (salicylamide) core is of particular interest due to its proven track record. Niclosamide, a chlorinated salicylanilide derivative, has been used for decades as an anthelmintic and has recently been investigated for its potent anticancer, antiviral, and antimicrobial properties.[2][3][4] The core structure consists of a 2-hydroxybenzoic acid linked to an amine via an amide bond, a motif that is amenable to extensive chemical modification.

The 2-Hydroxy-4-nitrobenzamide variant is a strategically advantageous starting point for a discovery campaign for several key reasons:

-

Versatile Synthetic Handle : The nitro group is a highly versatile functional group. It is strongly electron-withdrawing, which can influence the compound's biological activity, and it can be readily reduced to an amine.[4] This amine can then be further functionalized, exponentially increasing the chemical diversity of the library from a single precursor.

-

Modulator of Physicochemical Properties : The hydroxyl and nitro groups on the salicylic acid ring are key pharmacophoric features that can be modified to fine-tune properties like acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity, all of which are critical for target engagement and pharmacokinetic properties.[5][6]

-

Proven Biological Relevance : Derivatives of nitro-substituted benzamides have demonstrated significant potential as antimicrobial and anti-inflammatory agents.[7][8] Specifically, the nitroaromatic structure makes these compounds candidates for development as hypoxia-activated prodrugs (HAPs) for cancer therapy, as the nitro group can be selectively reduced in the low-oxygen environment of solid tumors to generate cytotoxic species.[6]

This guide will walk through the process of leveraging this scaffold to generate a small, diverse library of compounds and screen them for potential anticancer activity, a field where salicylanilide derivatives have shown considerable promise.[9][10]

Synthesis of a Focused Derivative Library

The cornerstone of our approach is a straightforward and robust amide coupling reaction. The general strategy involves activating the carboxylic acid of 2-hydroxy-4-nitrobenzoic acid and reacting it with a panel of diverse primary or secondary amines.

General Synthetic Scheme

The synthesis is typically achieved via a two-step, one-pot procedure. First, the 2-hydroxy-4-nitrobenzoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted in situ with a selected amine to form the final amide product.

Rationale for Amine Selection

To maximize the potential for discovering a structure-activity relationship (SAR), the chosen amines (R-NH₂) should encompass a range of electronic and steric properties. A well-designed initial library might include:

-

Simple Alkyl Amines : To probe the effect of chain length and lipophilicity.

-

Substituted Anilines : To introduce aromatic interactions and explore the effects of electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) on the aniline ring.

-

Heterocyclic Amines : To introduce diverse pharmacophoric features and alter solubility.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol details the synthesis of N-(4-chlorophenyl)-2-hydroxy-4-nitrobenzamide, a representative compound from the library.

Materials:

-

2-hydroxy-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

4-chloroaniline

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

Activation of Carboxylic Acid : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-4-nitrobenzoic acid (1.0 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and then gently reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-hydroxy-4-nitrobenzoyl chloride as a yellow solid. This intermediate is moisture-sensitive and is typically used immediately without further purification.

-

Amide Coupling : Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification : Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes:ethyl acetate) to afford the pure N-(4-chlorophenyl)-2-hydroxy-4-nitrobenzamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the 2-Hydroxy-4-nitrobenzamide derivative library.

Caption: General workflow for the synthesis of 2-Hydroxy-4-nitrobenzamide derivatives.

Representative Library Compounds

The following table outlines a small, diverse library of target compounds for initial synthesis.

| Compound ID | R-Group (from R-NH₂) | Rationale |

| LIB-001 | -CH₂CH₂CH₃ (n-propyl) | Aliphatic, moderately lipophilic |

| LIB-002 | -Cyclohexyl | Bulky, non-aromatic lipophilic |

| LIB-003 | -Phenyl | Core aromatic structure |

| LIB-004 | -4-Chlorophenyl | Electron-withdrawing group (halo) |

| LIB-005 | -4-Methoxyphenyl | Electron-donating group (alkoxy) |

| LIB-006 | -3,5-Bis(trifluoromethyl)phenyl | Strongly electron-withdrawing, lipophilic |

| LIB-007 | -Benzyl | Increased flexibility (linker) |

| LIB-008 | 4-Morpholinyl | Heterocycle, improves aqueous solubility |

Initial Screening Cascade Design

Once the library is synthesized and characterized, the next step is to assess the biological activity of each compound. In vitro screening is a cornerstone of modern drug discovery, enabling the rapid testing of compounds in a controlled laboratory setting.[11] For this library, we propose a two-tiered screening cascade focused on identifying potential anticancer agents.[12]

Tier 1: Primary Screen - Cell Viability Assay

The goal of the primary screen is to broadly and efficiently identify "hits" – compounds that exhibit a desired biological effect.[13] Given the known cytotoxic effects of related salicylanilides, a cell viability or cytotoxicity assay against a human cancer cell line is an appropriate starting point.[1][10] The Sulforhodamine B (SRB) assay is a robust, sensitive, and reproducible method for this purpose.[1]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Seeding : Plate human cancer cells (e.g., HeLa cervical cancer or HL-60 leukemia cells) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of the library compounds in the appropriate cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the compound solutions to the wells, including vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Fixation : Gently remove the medium and fix the cells by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining : Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize : Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Data Acquisition : Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Hit Confirmation and Mechanistic Assays

Compounds that show significant activity in the primary screen (e.g., IC₅₀ < 10 µM) are considered "hits" and should be advanced to secondary assays. The goals of this tier are to confirm the activity and begin to investigate the mechanism of action. Based on the known biology of niclosamide and its analogues, two relevant secondary assays are the assessment of mitochondrial membrane potential and the inhibition of the NF-κB signaling pathway.[1][9]

Conceptual Protocol: Mitochondrial Membrane Potential (MTP) Assay The uncoupling of oxidative phosphorylation is a known mechanism of action for niclosamide.[9] This can be assessed by measuring changes in the mitochondrial membrane potential.

-

Seed cells in a 96-well plate and treat with hit compounds for a defined period (e.g., 6-24 hours).

-

Add a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., JC-1 or TMRM).

-

In healthy cells with high MTP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low MTP, JC-1 remains as monomers that fluoresce green.

-

Measure the fluorescence intensity of both red and green channels using a fluorescence plate reader or flow cytometer.

-

A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, suggesting a potential mitochondrial uncoupling effect.

Screening Cascade Diagram

Caption: A tiered workflow for the initial screening of the derivative library.

Data Presentation and Initial SAR Analysis

All quantitative data should be summarized for clear interpretation. The results from the primary and secondary screens will provide the first glimpse into the structure-activity relationship of this compound series.

Hypothetical Screening Data

| Compound ID | R-Group | Primary Screen IC₅₀ (µM) | MTP Assay (Fold Change vs. Control) |

| LIB-001 | -CH₂CH₂CH₃ | > 50 | 1.1 |

| LIB-002 | -Cyclohexyl | 25.3 | 1.5 |

| LIB-003 | -Phenyl | 15.8 | 2.1 |

| LIB-004 | -4-Chlorophenyl | 8.2 | 3.5 |

| LIB-005 | -4-Methoxyphenyl | 18.9 | 1.9 |

| LIB-006 | -3,5-Bis(trifluoromethyl)phenyl | 1.5 | 5.8 |

| LIB-007 | -Benzyl | 35.1 | 1.3 |

| LIB-008 | 4-Morpholinyl | > 50 | 1.0 |

Analysis: From this hypothetical data, an initial SAR can be inferred:

-

Activity is enhanced by aromatic substituents on the amide nitrogen compared to aliphatic ones (e.g., LIB-003 vs. LIB-001).

-

Electron-withdrawing groups on the aniline ring appear to increase potency. The 4-chloro (LIB-004) and particularly the 3,5-bis(trifluoromethyl)phenyl (LIB-006) derivatives are significantly more active than the unsubstituted phenyl (LIB-003) or the electron-donating 4-methoxy (LIB-005) derivatives. This finding is consistent with published studies on salicylanilide derivatives.[14][15]

-

The most potent cytotoxic compounds also induce the most significant change in mitochondrial membrane potential, suggesting this may be a key mechanism of action for this series.

Conclusion and Future Directions